1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one
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Overview
Description
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloroethanone moiety
Preparation Methods
The synthesis of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-amino-5-(trifluoromethoxy)benzoic acid.
Formation of Intermediate: The aromatic compound undergoes chlorination to introduce the chloroethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one can be compared with similar compounds such as:
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy group but differs in its overall structure and biological activity.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in organic transformations.
Properties
CAS No. |
934829-56-8 |
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Molecular Formula |
C9H7ClF3NO2 |
Molecular Weight |
253.60 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethoxy)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H7ClF3NO2/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3H,4,14H2 |
InChI Key |
OBLKWOCVMQFHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCl)N |
Origin of Product |
United States |
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